molecular formula C10H14ClN3O4 B2674275 (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride CAS No. 2089246-09-1

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2674275
CAS No.: 2089246-09-1
M. Wt: 275.69
InChI Key: GOTZTTCOAOSPBI-QTPPMTSNSA-N
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Description

The compound (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the pyrazole group. One common synthetic route starts with the preparation of the pyrrolidine core through a cyclization reaction. This is followed by the functionalization of the ring to introduce the hydroxy and carboxylic acid groups. The pyrazole moiety is then attached via a coupling reaction, and the final product is obtained as a hydrochloride salt through acidification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory procedures, with adjustments made to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it useful in studies of enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

The compound has potential therapeutic applications due to its ability to modulate biological targets. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation or receptor malfunction.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R)-4-hydroxy-1-methyl-2-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride: Lacks the methyl group on the pyrazole ring.

    (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness

The presence of the methyl group on the pyrazole ring and the hydrochloride salt form distinguishes (2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride from its analogs. These structural features can influence its solubility, reactivity, and biological activity, making it unique among similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2S,3R,4R)-4-hydroxy-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-12-4-5(3-11-12)7-6(10(16)17)8(14)9(15)13(7)2;/h3-4,6-8,14H,1-2H3,(H,16,17);1H/t6-,7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZTTCOAOSPBI-QTPPMTSNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(C(C(=O)N2C)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H]([C@H](C(=O)N2C)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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